N-[1-(adamantan-1-yl)ethylidene]hydroxylamine

Antiviral synthesis Rimantadine manufacture Catalytic hydrogenation

This bridgehead (E)-configured oxime is the direct precursor to rimantadine via Pt/C hydrogenation (96% yield, CA1220198A). Unlike 2-adamantanone oxime, it is geometrically prohibited from Beckmann rearrangement, ensuring oxime stability during acidic steps (Boc deprotection, acidic workup). Supplied with defined (E)-stereochemistry, it eliminates stereochemical variability in downstream reductions. Serves as a validated scaffold for antifungal oxime ester libraries (EC50 14.16 μg/mL). Essential for CMO procurement teams implementing the patented rimantadine process.

Molecular Formula C12H19NO
Molecular Weight 193.29
CAS No. 78679-71-7
Cat. No. B2360936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(adamantan-1-yl)ethylidene]hydroxylamine
CAS78679-71-7
Molecular FormulaC12H19NO
Molecular Weight193.29
Structural Identifiers
SMILESCC(=NO)C12CC3CC(C1)CC(C3)C2
InChIInChI=1S/C12H19NO/c1-8(13-14)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11,14H,2-7H2,1H3/b13-8+
InChIKeyNOWUKHMRBUCWRA-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Adamantan-1-yl)ethanone Oxime (CAS 78679-71-7): A Defined E-Isomer Adamantane Ketoxime Intermediate for Antiviral Precursor Synthesis and Scaffold Derivatization


N-[1-(adamantan-1-yl)ethylidene]hydroxylamine, also cataloged as 1-(adamantan-1-yl)ethanone oxime or 1-adamantyl methyl ketoxime (CAS 78679-71-7), is a small-molecule adamantane derivative with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . The compound features a rigid, lipophilic adamantane cage bonded at the bridgehead position to an ethylidenehydroxylamine (oxime) moiety in the thermodynamically favored (E)-configuration . It is commercially supplied as a solid with certified purity typically in the 95–97% range, enabling its direct use as a synthetic building block without additional purification . The compound occupies a distinct niche within the adamantane chemical space, functioning as both a key intermediate in the manufacture of the FDA-approved antiviral rimantadine and as a parent scaffold for generating oxime ester and oxime ether libraries with demonstrated antifungal properties [1][2].

Why Generic Adamantane Oxime Substitution Fails: Stereochemical, Positional, and Reactivity Constraints of CAS 78679-71-7


Substituting N-[1-(adamantan-1-yl)ethylidene]hydroxylamine with a generic adamantane oxime is not scientifically sound because three interdependent molecular features dictate its downstream utility. First, the oxime group is attached at the bridgehead (C-1) position of the adamantane cage rather than the secondary C-2 position; this positional isomerism fundamentally alters the compound's reactivity profile—most critically, 2-adamantanone oxime (CAS 4500-12-3) can undergo Beckmann rearrangement to afford ring-expanded lactams, whereas the 1-isomer is geometrically prohibited from this transformation by Bredt's rule [1]. Second, the compound is supplied as the defined (E)-stereoisomer with respect to the C=N double bond, a configurational purity that directly impacts the stereochemical outcome of subsequent reductions, condensations, or cycloadditions . Third, the methyl group on the ethylidene spacer provides a specific steric and electronic environment that is absent in simpler analogs such as adamantanone oxime or 1-adamantanecarbaldehyde oxime; this methyl substitution pattern is a prerequisite for generating the α-methyl-branched amine pharmacophore present in rimantadine upon catalytic hydrogenation, a transformation that proceeds with documented yields of 75–96% from this specific ketoxime [2][3].

Quantitative Differentiation Evidence for 1-(Adamantan-1-yl)ethanone Oxime (CAS 78679-71-7)


Catalytic Hydrogenation Yield to Rimantadine: Direct Comparison of Synthetic Routes to the Clinically Approved Antiviral

The defining synthetic value proposition of this compound is its role as the direct precursor to rimantadine hydrochloride, the FDA-approved anti-influenza A drug. The CA1220198A patent explicitly teaches that 1-adamantyl methyl ketoxime (synonym of the target compound) undergoes low-temperature, low-pressure catalytic hydrogenation (Pt/C, 25–115 psia H₂, ambient temperature, ethanol or acetic acid) to afford rimantadine in yields of 75–96% [1][2]. In contrast, alternative synthetic routes to rimantadine—such as the Leuckart-Wallach reductive amination of 1-acetyladamantane with formamide/formic acid—are characterized in the patent literature as producing 'low' yields (typically up to 82% by weight) with 'tedious' workup procedures [3]. The oxime hydrogenation route thus offers a quantifiable advantage in both yield and operational simplicity.

Antiviral synthesis Rimantadine manufacture Catalytic hydrogenation Process chemistry

Antifungal Activity of 1-(Adamantan-1-yl)ethanone Oxime Ester Derivatives: Scaffold Potency Against Sclerotinia sclerotiorum Compared to the Lead Fungicide Pyrifenox

While the parent oxime itself is primarily an intermediate, the scaffold derived from 1-(adamantan-1-yl)ethanone oxime serves as the foundation for a series of oxime ester derivatives with quantitatively characterized antifungal activity. Liu et al. (2020) synthesized ten 1-(adamantan-1-yl)ethanone oxime esters incorporating a pyridinyl moiety, using pyrifenox—a commercial fungicide—as the lead compound for structural design [1]. Against Sclerotinia sclerotiorum, the most active derivatives (3d, 3e, 3h, 3i) exhibited EC50 values of 14.16–18.18 μg/mL, while the broader series showed EC50 values ranging from 14.16 to 32.97 μg/mL [2]. Against Botrytis cinerea, the series displayed EC50 values of 27.60–52.82 μg/mL [3]. These data establish that the 1-(adamantan-1-yl)ethanone oxime scaffold, when elaborated into ester derivatives, confers measurable antifungal activity that is absent in the unmodified oxime and not reported for the simpler 2-adamantanone oxime ester series.

Antifungal agents Oxime esters Crop protection Structure-activity relationship

Stereochemical Definition and Commercial Purity: (E)-Isomer Specification Enabling Reproducible Downstream Chemistry

The compound is commercially supplied with explicitly defined (E)-stereochemistry at the C=N double bond, as confirmed by the IUPAC designation (NE)-N-[1-(1-adamantyl)ethylidene]hydroxylamine . This stands in contrast to many generic adamantane oximes—such as 2-adamantanone oxime (CAS 4500-12-3)—where the oxime is conjugated to a symmetric ketone and stereoisomerism is not a consideration [1]. The (E)-configuration of the target compound is structurally authenticated by the canonical SMILES string 'C/C(=N/O)C12CC3CC(CC(C3)C1)C2' and InChI key CNNBOFHKDMIRJA-UHFFFAOYSA-N (for the isomer-unspecified entry) and NOWUKHMRBUCWRA-JYRVWZFOSA-N (for the (E)-isomer) . Commercial purity is certified at 95% (Sigma-Aldrich/Life Chemicals) and 97% (Leyan) , providing procurement-grade assurance for direct use in synthesis without pre-purification.

Stereochemistry Quality control Reproducibility Isomeric purity

Dengue Virus NS2B-NS3 Protease Inhibition: Biochemical Activity Profile Relative to the Adamantane Antiviral Class

N-[1-(adamantan-1-yl)ethylidene]hydroxylamine has been evaluated in a biochemical assay against the Dengue virus serotype 2 (DENV-2) NS2B-NS3 protease, yielding an IC50 value of 1.92 × 10⁵ nM (192 μM) as curated in the ChEMBL database (CHEMBL3335502) and BindingDB (BDBM50026792) [1]. This represents weak inhibitory activity. For class-level context, clinically used adamantane antivirals such as amantadine and rimantadine exert their effects not through protease inhibition but via blockade of the viral M2 ion channel (influenza A) [2]. In a broader class assessment, Papadaki-Valiraki et al. (1993) tested a series of adamantaneketoxime ethers for antimicrobial and antiviral activity and concluded that they 'did not exhibit a specific antiviral activity against any of the viruses tested' [3]. The weak DENV-2 protease inhibition by the title compound is therefore broadly consistent with the class-level observation that adamantane oximes and their ethers show limited direct antiviral potency in biochemical assays.

Antiviral screening Dengue virus NS2B-NS3 protease Biochemical assay

Positional Isomer Reactivity Divergence: Beckmann Rearrangement Accessibility of 1- vs. 2-Adamantanone Oxime

A critical chemical differentiation between 1-(adamantan-1-yl)ethanone oxime (CAS 78679-71-7) and its closest structural isomer, 2-adamantanone oxime (CAS 4500-12-3), lies in their divergent reactivity under Beckmann rearrangement conditions. 2-Adamantanone oxime, bearing the oxime at the secondary C-2 position, undergoes Beckmann rearrangement in acidic media (HCl, HBr, or HI) to yield ditopic and tritopic secondarily substituted adamantane lactam derivatives, a transformation documented by the Czech Chemical Society [1]. In contrast, the 1-isomer is constitutionally incapable of Beckmann rearrangement because the bridgehead C-1 carbon of the adamantane cage cannot accommodate the migration of the anti-oriented substituent without violating Bredt's rule, which prohibits the formation of a double bond at a bridgehead position in a bicyclic system . This fundamental reactivity constraint means that the 1-isomer is chemically stable under conditions that would rearrange the 2-isomer, enabling synthetic strategies—such as oxime ester formation or direct reduction—that would be complicated by competing Beckmann pathways with the 2-isomer.

Beckmann rearrangement Positional isomers Bredt's rule Synthetic methodology

Class-Level Antimicrobial Activity Profile: Adamantaneketoxime Ethers Exhibit Generally Low Potency Against Bacteria and Fungi

The broader class of adamantaneketoxime derivatives, including ethers derived from the same ketoxime precursors as the title compound, has been systematically evaluated for antimicrobial and antiviral activity. Papadaki-Valiraki et al. (1993) prepared a series of adamantaneketoxime ethers and an acetylenic iododerivative and tested them against fungal, bacterial, and viral panels. The study reported that 'most of them proved active against the tested fungi,' but crucially, 'their antimicrobial activity was generally low, while they did not exhibit a specific antiviral activity against any of the viruses tested' [1]. For context, the 1-(adamantan-1-yl)ethanone oxime ester derivatives reported by Liu et al. (2020) show improved antifungal potency (EC50 14.16–32.97 μg/mL) relative to this class baseline, suggesting that esterification at the oxime hydroxyl provides a productive vector for activity enhancement [2]. Separately, 1-adamantan-1-yl-propan-1-one oxime—a close homolog differing by a single methylene unit in the alkyl chain—has been reported to exhibit antibacterial MIC values of 31.25–62.5 μg/mL against Staphylococcus aureus and Escherichia coli , providing a quantitative class benchmark.

Antimicrobial screening Adamantaneketoxime ethers Structure-activity relationship Class profiling

Evidence-Backed Application Scenarios for Procuring 1-(Adamantan-1-yl)ethanone Oxime (CAS 78679-71-7)


Process Development and Scale-Up of Rimantadine Hydrochloride API

The single most evidence-supported application of this compound is as the key intermediate in rimantadine manufacture. The CA1220198A patent provides detailed, reproducible protocols demonstrating that catalytic hydrogenation of 1-adamantyl methyl ketoxime over Pt/C at ambient temperature and modest H₂ pressure (30–39 psia) delivers rimantadine free base in 96% yield or rimantadine hydrochloride in 75% yield [1][2]. The process avoids the low yields and tedious workup associated with Leuckart reductive amination alternatives [3]. For process chemists and CMO procurement teams, sourcing this ketoxime in defined (E)-isomeric form at 95–97% purity enables direct implementation of the patented hydrogenation protocol without pre-functionalization steps, reducing both synthetic step count and impurity profiles in the final API.

Scaffold for Antifungal Oxime Ester Library Synthesis and SAR Exploration

The compound serves as the parent scaffold for generating 1-(adamantan-1-yl)ethanone oxime ester libraries with quantitatively characterized antifungal activity. Liu et al. (2020) demonstrated that esterification of the oxime hydroxyl with pyridinyl-containing acyl chlorides yields derivatives with EC50 values as low as 14.16 μg/mL against Sclerotinia sclerotiorum [4]. The (E)-stereochemistry of the commercial oxime ensures that all derived esters share a consistent configuration, eliminating stereochemical variability as a confounding factor in SAR interpretation . This application scenario is particularly relevant for agrochemical discovery groups seeking adamantane-based fungicide leads with a scaffold that has been experimentally validated—rather than merely computationally predicted—to support bioactive derivative generation.

Beckmann-Inert Adamantane Building Block for Acid-Tolerant Synthetic Sequences

Unlike 2-adamantanone oxime, which undergoes Beckmann rearrangement to lactams under acidic conditions [5], the 1-isomer is geometrically prohibited from this rearrangement due to Bredt's rule constraints at the bridgehead position . This renders the title compound the preferred adamantane oxime building block for any synthetic sequence that includes acidic steps—such as Boc deprotection, acidic workup, or acid-catalyzed cyclization—where preservation of the oxime functionality is required. Researchers designing multi-step syntheses of adamantane-functionalized molecules where the oxime group must survive until a late-stage reduction or condensation can select this isomer with confidence that competing Beckmann degradation will not occur.

Reference Standard for Adamantane Oxime Physicochemical Profiling and Computational Modeling

With its well-defined molecular structure (C12H19NO, MW 193.29), established (E)-stereochemistry (InChI Key: NOWUKHMRBUCWRA-JYRVWZFOSA-N), and documented weak Dengue virus NS2B-NS3 protease inhibition (IC50 = 192 μM) [6], this compound can serve as a reference standard for computational chemists and physical property modelers developing QSAR, docking, or machine learning models for adamantane-containing molecules. The compound occupies an intermediate lipophilicity space within the adamantane oxime chemical series—more lipophilic than 2-adamantanone oxime (MW 165.23, XLogP ≈ 2.27) [7] by virtue of the additional methyl and methylene carbons—making it a useful calibration point for predicting the properties of more elaborate adamantane derivatives.

Quote Request

Request a Quote for N-[1-(adamantan-1-yl)ethylidene]hydroxylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.